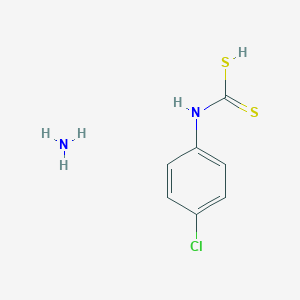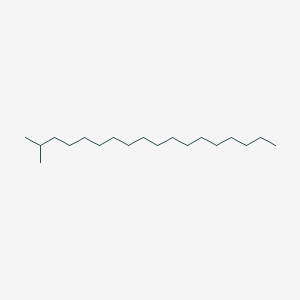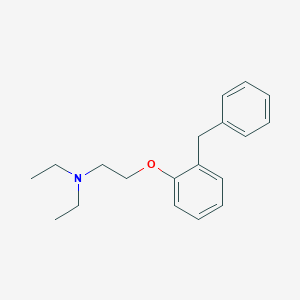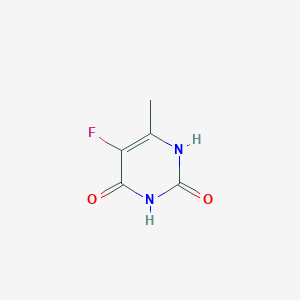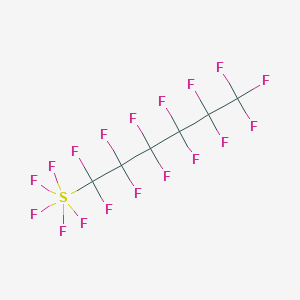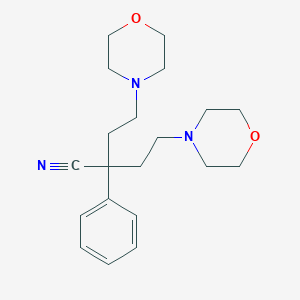
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C22H36N2O2 and a molecular weight of 368.54 g/mol. This compound is also known as BMEP or BME-2P.
Mecanismo De Acción
The mechanism of action of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It is also thought to act on the central nervous system, reducing the perception of pain.
Efectos Bioquímicos Y Fisiológicos
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is its potent anti-inflammatory and analgesic properties. This makes it a valuable compound for the development of new drugs for the treatment of pain and inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl-. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the investigation of its potential applications in other areas, such as cancer treatment and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is a chemical compound with significant potential for scientific research. Its anti-inflammatory and analgesic properties make it a valuable candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Métodos De Síntesis
The synthesis of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- involves the reaction of 4-morpholino-2-phenylbutyronitrile and 2-(2-morpholinoethyl) morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to achieve high yields of BMEP.
Aplicaciones Científicas De Investigación
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
1241-77-6 |
|---|---|
Nombre del producto |
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- |
Fórmula molecular |
C20H29N3O2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C20H29N3O2/c21-18-20(19-4-2-1-3-5-19,6-8-22-10-14-24-15-11-22)7-9-23-12-16-25-17-13-23/h1-5H,6-17H2 |
Clave InChI |
FMAUXVWPDOEKAZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC=C3 |
Otros números CAS |
1241-77-6 |
Sinónimos |
2-(2-Morpholinoethyl)-2-phenyl-4-morpholinobutanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



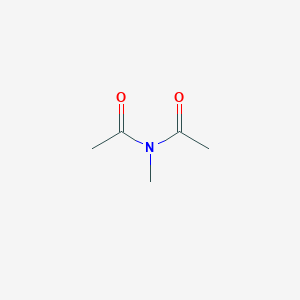
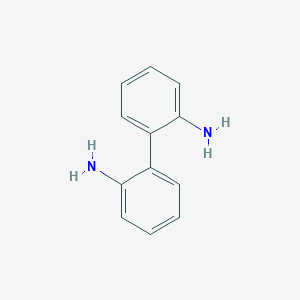
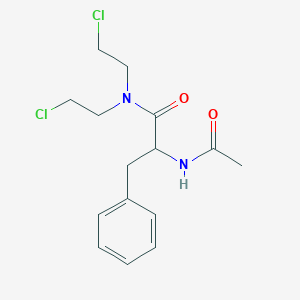
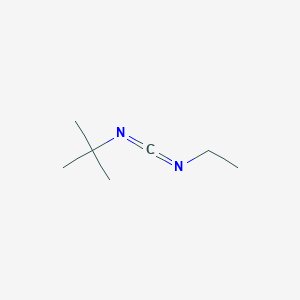
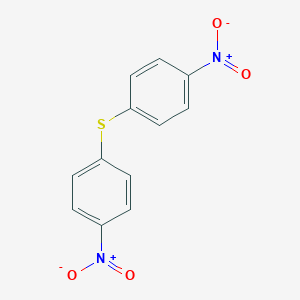
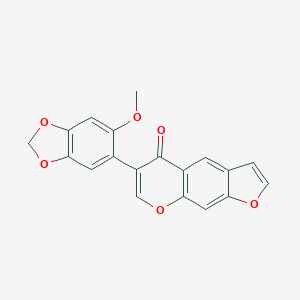
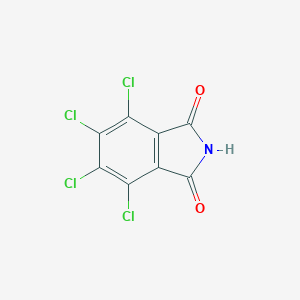
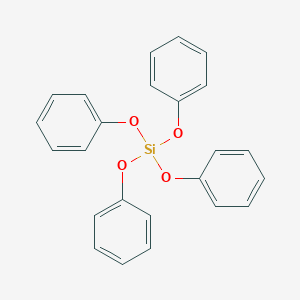
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
